Methyl 2-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

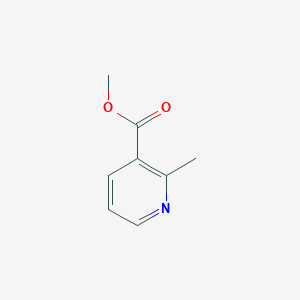

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHWBYHFWALOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426734 | |

| Record name | Methyl 2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65719-09-7 | |

| Record name | Methyl 2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65719-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-methylnicotinate chemical properties and structure"

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 2-methylnicotinate

Introduction

This compound, a derivative of nicotinic acid (a form of vitamin B3), is a significant heterocyclic compound. It serves as a versatile intermediate in the synthesis of various bicyclic nitrogen-containing heterocycles and other complex molecules, including active pharmaceutical ingredients (APIs). Its utility in organic synthesis and drug discovery necessitates a thorough understanding of its chemical and structural characteristics. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The structure of this compound is characterized by a pyridine ring substituted at the 2- and 3-positions. A methyl group (-CH₃) is attached at the 2-position, and a methyl ester group (-COOCH₃) is located at the 3-position. The formal IUPAC name for this compound is methyl 2-methylpyridine-3-carboxylate.[1]

Caption: 2D structure of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 65719-09-7 | [2][1][3] |

| Molecular Formula | C₈H₉NO₂ | [2][1][3][4] |

| Molecular Weight | 151.16 g/mol | [2][1][3][4] |

| IUPAC Name | methyl 2-methylpyridine-3-carboxylate | [1] |

| Synonyms | Methyl 2-methyl-3-pyridinecarboxylate, 2-Methylnicotinic acid methyl ester | [3] |

| Boiling Point | 102-104°C at 10 mmHg | [2] |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in chloroform and methanol. | [2][3] |

| InChI | InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | [1] |

| InChIKey | KLHWBYHFWALOIJ-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=C(C)N=CC=C1 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule.

-

¹H NMR (400MHz, CDCl₃) δ ppm : 8.61 (dd, J=4.9, 1.8Hz, 1H), 8.19 (dd, J=7.9, 1.7Hz, 1H), 7.20 (dd, J=7.9, 4.7Hz, 1H), 3.91 (s, 3H), 2.83 (s, 3H).[5]

Carbon-13 (¹³C) NMR data is also available for this compound, providing insights into the carbon framework.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands are expected for the C=O of the ester and the C=N and C=C bonds of the pyridine ring.[1]

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves a two-step process that avoids the use of hazardous reagents like acrolein.[5] This method is suitable for industrial production due to its mild conditions, readily available starting materials, and high yield.[5]

Synthesis Workflow

The synthesis proceeds through the formation of an intermediate from 1,1,3,3-tetramethoxypropane, which then reacts with a β-aminocrotonic acid ester to form the final product.[5]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on a patented synthesis method.[5]

Step 1: Preparation of the Intermediate (Compound B)

-

In a suitable reactor, charge 1.5 mol of 1,1,3,3-tetramethoxypropane at room temperature.

-

While stirring, slowly add 2.0 mol of a 30% (w/w) aqueous solution of p-toluenesulfonic acid.

-

Heat the reaction mixture to 50°C and maintain this temperature for 3 hours to complete the formation of the intermediate.

Step 2: Synthesis of this compound

-

In a separate reactor, combine 1.0 mol of β-aminocrotonic acid methyl ester and 5.0 mol of methanol.

-

Heat the mixture to 60°C.

-

Add the intermediate compound prepared in Step 1 to this mixture.

-

Maintain the reaction at 60°C for 7 hours.

Step 3: Product Isolation and Purification

-

After the reaction is complete, concentrate the resulting solution under reduced pressure to remove the solvent.

-

Wash the crude product with water.

-

Purify the product by vacuum distillation to obtain pure this compound.[5]

This method reportedly achieves a yield of over 65% with a purity exceeding 98%.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is reported to cause skin irritation and serious eye irritation.[1] Some reports also indicate that it may cause serious eye damage.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physical and chemical properties, spectroscopic data, and a robust synthesis protocol. The information presented, including structured data tables and process diagrams, serves as a comprehensive technical resource for scientists and researchers engaged in the fields of chemical synthesis and drug development.

References

- 1. This compound | C8H9NO2 | CID 7015327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 65719-09-7 [m.chemicalbook.com]

- 3. 65719-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-methylnicotinate (CAS 65719-09-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylnicotinate, with CAS number 65719-09-7, is a pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the preparation of bicyclic nitrogen-containing heterocycles. Its structural similarity to biologically active compounds makes it a molecule of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, potential biological significance, and commercial availability.

Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 65719-09-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| IUPAC Name | methyl 2-methylpyridine-3-carboxylate | [1] |

| Synonyms | Methyl 2-methyl-3-pyridinecarboxylate, 2-Methylnicotinic acid methyl ester | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 102-104 °C at 10 mmHg | [2] |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.5130-1.5180 | [2] |

| Solubility | Soluble in chloroform and methanol. | [2] |

| InChI Key | KLHWBYHFWALOIJ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=O)OC)C=CC=N1 | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,1,3,3-tetramethoxypropane with β-aminocrotonic acid methyl ester in the presence of an acid catalyst.[3]

Materials:

-

1,1,3,3-tetramethoxypropane

-

β-aminocrotonic acid methyl ester

-

Hydrochloric acid (20% aqueous solution)

-

Methanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a reaction flask at room temperature, add 1,1,3,3-tetramethoxypropane (2.5 mol).

-

While stirring, add 20% hydrochloric acid (3.0 mol).

-

Control the temperature at 40°C and allow the reaction to proceed for 3 hours.

-

In a separate reactor, add β-aminocrotonic acid methyl ester (1 mol) and methanol (6 mol).

-

Heat the mixture to 60°C and react for 5 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound.[3]

Synthesis of Bicyclic Heterocycles from this compound

A plausible synthetic route could involve the following conceptual steps:

-

Functional Group Transformation: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride or amide.

-

Introduction of a Second Reactive Site: The methyl group at the 2-position can be functionalized, for example, through bromination to introduce a leaving group.

-

Cyclization: The resulting difunctional pyridine derivative can then be reacted with a binucleophilic reagent (e.g., a diamine or a hydroxylamine) to form the second ring of the bicyclic system.

A visual representation of a generalized synthetic workflow is provided below.

References

- 1. This compound | C8H9NO2 | CID 7015327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of [5,6]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

The Discovery and Evolution of Substituted Nicotinates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological development of substituted nicotinates. From the initial identification of nicotinic acid as a vitamin to its later characterization as a potent lipid-modifying agent and the subsequent exploration of its derivatives for a wide range of therapeutic applications, this document traces the scientific journey of this important class of compounds. It delves into the core mechanisms of action, focusing on the G protein-coupled receptor 109A (GPR109A) and nicotinic acetylcholine receptors (nAChRs), and presents key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and drug discovery workflows to support researchers and professionals in the field of drug development.

A Historical Overview: From Pellagra to Hyperlipidemia

The story of nicotinic acid, or niacin, begins with its identification as the "pellagra-preventing factor". Pellagra, a disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 20th century, particularly in populations reliant on corn-based diets. It was through the work of Dr. Joseph Goldberger that the dietary deficiency nature of pellagra was established. In 1937, Conrad Elvehjem and his colleagues at the University of Wisconsin isolated nicotinic acid from liver extracts and demonstrated its ability to cure black tongue in dogs, a condition analogous to pellagra in humans. This discovery solidified the role of nicotinic acid as an essential vitamin, Vitamin B3.

Decades later, in 1955, a paradigm shift occurred when Rudolf Altschul and his colleagues discovered that pharmacological doses of nicotinic acid significantly lowered cholesterol levels in humans. This serendipitous finding opened up a new therapeutic avenue for nicotinic acid beyond its nutritional role, establishing it as the first lipid-lowering agent. This discovery spurred further research into its mechanism of action and the development of various formulations and derivatives to improve its efficacy and tolerability.

The primary mechanism for nicotinic acid's lipid-lowering effects was elucidated with the discovery of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in the release of free fatty acids into the bloodstream. This, in turn, decreases the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL), or "bad" cholesterol.[3] Furthermore, nicotinic acid is the most potent agent available for raising levels of high-density lipoprotein (HDL), or "good" cholesterol.[4][5][6][7]

Beyond its effects on lipid metabolism, research has expanded to investigate substituted nicotinates for a variety of other therapeutic targets. The structural similarity of the nicotinic acid scaffold to nicotine, the agonist for nicotinic acetylcholine receptors (nAChRs), has led to the exploration of nicotinic acid derivatives as modulators of these receptors. nAChRs are implicated in a wide range of physiological processes in the central and peripheral nervous systems, and their dysfunction is associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[8] Consequently, the development of substituted nicotinates as selective nAChR agonists or antagonists represents a promising area of drug discovery.

Quantitative Data on Substituted Nicotinates

The following tables summarize key quantitative data for nicotinic acid and its derivatives, focusing on their efficacy in modulating lipid levels and their potency at target receptors.

Table 1: Clinical Efficacy of Nicotinic Acid Formulations on Lipid Profile

| Formulation | Dose | Study Population | Change in HDL-C (%) | Change in LDL-C (%) | Change in Triglycerides (%) | Reference |

| Crystalline Nicotinic Acid | 1.5 g/day | Men with low HDL-C | +20 | - | Significant Reduction | [9] |

| Crystalline Nicotinic Acid | 3 g/day | Men with low HDL-C | >+20 | Significant Reduction | Significant Reduction | [9] |

| Extended-Release Niacin (Niaspan®) | 1000 mg/day | Dyslipidemic patients | +23 | -8 | -24 | [4] |

| Extended-Release Niacin (Niaspan®) | 2000 mg/day | Dyslipidemic patients | +27 | -31 | -27 | [4] |

| Extended-Release Niacin (AIM-HIGH Trial) | 1.5-2 g/day | Patients with established cardiovascular disease | +25 | -13.6 | -30.8 | [6] |

| Extended-Release Niacin (HPS2-THRIVE Trial) | 2 g/day | High-risk patients on statin therapy | +6 mg/dl | -10 mg/dl | -33 mg/dl | [6] |

Table 2: Potency of GPR109A Agonists

| Compound | Assay | EC50 / IC50 (nM) | Reference |

| Nicotinic Acid | Calcium Mobilization | 52 | [10] |

| Compound 5a (4-(phenyl)thio-1H-pyrazole derivative) | Calcium Mobilization | 45 | [10] |

| MK-6892 | Calcium Mobilization | 74 | [10] |

| Nicotinic Acid | [3H]nicotinic acid displacement | 130 (pIC50 = 6.89) | [11] |

Table 3: Pharmacokinetic Parameters of Nicotinic Acid and its Metabolite

| Compound | Dose | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC0-t (ng·hr/mL) | Reference |

| Nicotinic Acid | 1 tablet (500mg/10mg Niacin ER/Simvastatin) | 1850.3 ± 967.4 | 1.2 ± 0.8 | 1.0 ± 0.3 | 3432.1 ± 1361.6 | [12] |

| Nicotinuric Acid | 1 tablet (500mg/10mg Niacin ER/Simvastatin) | 1083.5 ± 401.2 | 2.3 ± 0.8 | 1.8 ± 0.4 | 4153.9 ± 1290.7 | [12] |

| Nicotinic Acid | 2 tablets (1000mg/20mg Niacin ER/Simvastatin) | 3687.9 ± 1492.6 | 1.4 ± 0.7 | 1.1 ± 0.3 | 7041.5 ± 2816.3 | [12] |

| Nicotinuric Acid | 2 tablets (1000mg/20mg Niacin ER/Simvastatin) | 2109.1 ± 683.5 | 2.8 ± 0.8 | 2.1 ± 0.5 | 8645.8 ± 2351.4 | [12] |

| Nicotinic Acid | 3 tablets (1500mg/30mg Niacin ER/Simvastatin) | 4876.1 ± 1983.2 | 1.6 ± 0.9 | 1.2 ± 0.4 | 9876.4 ± 4012.7 | [12] |

| Nicotinuric Acid | 3 tablets (1500mg/30mg Niacin ER/Simvastatin) | 2987.6 ± 987.1 | 3.1 ± 0.9 | 2.3 ± 0.6 | 12345.6 ± 3456.7 | [12] |

Signaling Pathways

The diverse biological effects of substituted nicotinates are mediated through distinct signaling pathways. The following diagrams illustrate the key pathways involved.

GPR109A Signaling Pathway

The lipid-modifying effects of nicotinic acid are primarily mediated by the G protein-coupled receptor 109A (GPR109A).

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niacin Therapy, HDL Cholesterol, and Cardiovascular Disease: Is the HDL Hypothesis Defunct? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effectiveness of low-dose crystalline nicotinic acid in men with low high-density lipoprotein cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nicotinic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"physical properties of Methyl 2-methylnicotinate (boiling point, density)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of Methyl 2-methylnicotinate, a significant compound in synthetic chemistry and pharmaceutical development. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound is an ester derivative of nicotinic acid. At room temperature, it presents as a colorless to yellow liquid. A summary of its key physical properties is presented below.

| Property | Value | Conditions | Source |

| Boiling Point | 102-104 °C | at 10 mmHg | [1] |

| Density | 1.104 ± 0.06 g/cm³ | Predicted | [1] |

| Molecular Formula | C₈H₉NO₂ | - | [2][3] |

| Molecular Weight | 151.16 g/mol | - | [2][3] |

Experimental Protocols

Accurate determination of physical properties is crucial for the synthesis, purification, and formulation of chemical compounds. The following sections detail the methodologies for measuring the boiling point and density of this compound.

Determination of Boiling Point at Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, determination at a reduced pressure is standard practice.

Methodology:

A simple distillation apparatus is assembled for this procedure.[4]

-

Apparatus Setup:

-

A round-bottom flask of appropriate size is charged with a small volume of this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

A distillation head is fitted to the flask, with a thermometer placed such that the top of the bulb is level with the side arm leading to the condenser.

-

A condenser is attached to the distillation head and connected to a receiving flask.

-

The entire apparatus is connected to a vacuum pump, with a manometer placed in-line to monitor the pressure.

-

-

Procedure:

-

The system is evacuated to the desired pressure (e.g., 10 mmHg).

-

The flask is gently heated in a heating mantle or oil bath.

-

The temperature is carefully monitored. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.[4]

-

It is critical to record the pressure at which the boiling point is measured.

-

Determination of Density

The density of a liquid is its mass per unit volume.

Methodology:

-

Mass Measurement:

-

Volume Measurement:

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[5] If using a pycnometer, it is filled to its calibrated volume.

-

-

Final Mass Measurement:

-

The graduated cylinder or pycnometer containing the liquid is reweighed, and the mass is recorded.[6]

-

-

Calculation:

-

The mass of the liquid is determined by subtracting the mass of the empty container from the final mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

For higher accuracy, it is recommended to perform the measurement multiple times and calculate an average. The temperature at which the measurement is performed should also be recorded, as density is temperature-dependent.[6]

-

Workflow and Visualization

The logical flow for the experimental determination of the physical properties of this compound is illustrated below.

Caption: Workflow for the determination of boiling point and density.

References

- 1. This compound CAS#: 65719-09-7 [m.chemicalbook.com]

- 2. This compound | C8H9NO2 | CID 7015327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

Quantum Chemical Blueprint for Methyl 2-methylnicotinate: A Technical Guide for Drug Discovery Professionals

An In-depth Guide to the Theoretical and Computational Analysis of a Key Pharmaceutical Building Block

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on Methyl 2-methylnicotinate, a crucial intermediate in the synthesis of various pharmaceutical compounds. While specific computational studies on this molecule are not extensively published, this document outlines a robust, best-practice methodology based on established theoretical analyses of closely related nicotinic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties of this compound to accelerate drug design and development processes.

Introduction to this compound

This compound (C₈H₉NO₂) is a pyridine derivative that serves as a versatile building block in medicinal chemistry. Its structural features, including the pyridine ring and the methyl ester group, impart specific electronic and steric properties that are critical for its reactivity and interaction with biological targets. Understanding these properties at a quantum mechanical level is paramount for designing novel synthetic pathways and for the rational design of new drug candidates.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the geometric, electronic, and spectroscopic properties of molecules like this compound. These computational insights can guide experimental work and provide a deeper understanding of the molecule's behavior.

Proposed Computational Methodology

The following section details a recommended workflow for the quantum chemical analysis of this compound. This methodology is based on protocols that have been successfully applied to similar nicotinic acid derivatives and represents the current standard in the field.

Software and Theoretical Level

All calculations should be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The recommended level of theory for geometry optimization and electronic property calculations is Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between computational accuracy and efficiency for organic molecules.

Computational Workflow

The logical flow of the computational study is depicted in the diagram below. It begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations to ensure a stable structure, and then branches into the calculation of various molecular properties.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data that would be obtained from the proposed quantum chemical calculations.

Optimized Geometric Parameters

This table would present the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure of this compound.

| Parameter | Atom(s) | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-N (pyridine) | Value | |

| C=O (ester) | Value | |

| C-O (ester) | Value | |

| O-CH₃ (ester) | Value | |

| Bond Angles | ||

| C-N-C (pyridine) | Value | |

| O=C-O (ester) | Value | |

| Dihedral Angle | ||

| C(pyridine)-C(ester)-O-C(methyl) | Value |

Electronic Properties

This table would summarize the key electronic properties derived from the calculations.

| Property | Calculated Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

Calculated Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies would be presented here, along with their corresponding vibrational modes. This data is crucial for interpreting experimental IR and Raman spectra.

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| Value | Value | C=O stretch (ester) |

| Value | Value | C-N stretch (pyridine) |

| Value | Value | C-H stretch (aromatic) |

| Value | Value | C-H stretch (methyl) |

| Value | Value | Pyridine ring deformation |

Experimental Protocols for Validation

To validate the computational results, the following experimental protocols are recommended.

Synthesis and Purification

This compound can be synthesized via the esterification of 2-methylnicotinic acid with methanol in the presence of an acid catalyst. The crude product should be purified by column chromatography on silica gel.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent. The chemical shifts and coupling constants will provide a detailed map of the molecular structure for comparison with calculated NMR data.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be recorded using a KBr pellet or as a thin film. The positions of the characteristic absorption bands should be compared with the calculated vibrational frequencies.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Visualization of Key Molecular Orbitals and Electrostatic Potential

The following diagrams illustrate the kind of visual data that would be generated from the quantum chemical calculations, providing insights into the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites).

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the quantum chemical calculation of this compound. By following this proposed workflow, researchers and drug development professionals can generate valuable theoretical data to understand and predict the behavior of this important pharmaceutical intermediate. The integration of these computational insights with experimental validation will undoubtedly accelerate the discovery and development of new and improved therapeutic agents.

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl 2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Methyl 2-methylnicotinate (CAS 65719-09-7). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document extrapolates likely thermal behavior based on data from structurally related compounds, including nicotinic acid and its esters. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to definitively characterize its thermal properties. Furthermore, this guide presents a proposed thermal decomposition pathway and summarizes expected quantitative data in a structured format to aid researchers in anticipating the thermal characteristics of this compound.

Introduction

This compound, also known as Methyl 2-methylpyridine-3-carboxylate, is a heterocyclic compound with the molecular formula C₈H₉NO₂.[1][2] As an ester of a nicotinic acid derivative, its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in pharmaceutical development and manufacturing where thermal stress is common. Understanding its decomposition pathway and the nature of its degradation products is essential for ensuring product quality, stability, and safety. This guide aims to provide a foundational understanding of these properties and a practical framework for their experimental determination.

Predicted Thermal Behavior and Decomposition

Under inert conditions, the initial decomposition is likely to involve the cleavage of the ester group, leading to the formation of methanol and 2-methylnicotinic acid. Subsequent heating would likely cause decarboxylation of the 2-methylnicotinic acid intermediate. At higher temperatures, further fragmentation of the pyridine ring would occur.

Under oxidative conditions (e.g., in the presence of air), the decomposition process is expected to be more complex and occur at lower temperatures. Hazardous decomposition products under fire conditions include carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx).[5][6]

Proposed Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability of this compound, the following standard thermal analysis techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and to quantify the mass loss at each stage.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to understand the influence of oxygen on decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition (T_onset) is determined from the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other phase transitions or exothermic/endothermic decomposition events.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature up to a point just beyond its melting point (e.g., 60 °C, as the reported melting point for the related methyl nicotinate is 39 °C) at a heating rate of 10 °C/min to observe the melting endotherm.[7]

-

For decomposition studies, a separate experiment can be run by heating the sample to a higher temperature (e.g., 400 °C) at a heating rate of 10 °C/min to observe any exothermic decomposition peaks.

-

-

Data Analysis: Plot the heat flow against temperature. The melting point is determined as the onset or peak of the melting endotherm. The heat of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.

Predicted Quantitative Thermal Data

The following table summarizes the expected quantitative data for the thermal analysis of this compound based on the behavior of similar compounds. These values should be confirmed by experimental analysis as described in Section 3.

| Parameter | Symbol | Expected Value Range | Analysis Method | Notes |

| Melting Point (Onset) | T_m | 40 - 50 °C | DSC | The presence of the methyl group at the 2-position may influence the melting point relative to methyl nicotinate. |

| Onset of Decomposition (N₂) | T_onset | 240 - 270 °C | TGA | Based on studies of other nitrogen-rich heterocyclic esters which show high thermal stability.[4] |

| Peak Decomposition (N₂) | T_max | 280 - 320 °C | TGA (DTG) | Represents the temperature of maximum rate of mass loss for the primary decomposition step. |

| Onset of Decomposition (Air) | T_onset | 220 - 250 °C | TGA | Decomposition is expected to begin at a lower temperature in an oxidative atmosphere. |

| Residual Mass @ 600°C (N₂) | % Residue | < 5% | TGA | In an inert atmosphere, significant volatilization and decomposition are expected. |

Visualized Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway (Inert Atmosphere)

The following diagram illustrates a plausible decomposition pathway for this compound under inert heating conditions.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a robust profile can be predicted based on its chemical structure and the known behavior of related nicotinic acid derivatives. It is anticipated to be a thermally stable compound, with decomposition initiating above 240 °C in an inert atmosphere. The primary decomposition pathway likely involves ester cleavage followed by decarboxylation and eventual ring fragmentation at higher temperatures. For definitive characterization, the experimental protocols for TGA and DSC outlined in this guide are strongly recommended. The resulting data will be crucial for ensuring the safe handling, storage, and application of this compound in research and development.

References

- 1. 65719-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Methyl nicotinate - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Pharmaceutical Intermediates from Methyl 2-methylnicotinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates derived from Methyl 2-methylnicotinate. The methodologies outlined herein are essential for researchers and professionals engaged in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a versatile starting material in the synthesis of a variety of biologically active compounds. Its pyridine core, substituted with a methyl group and a methyl ester, offers multiple reactive sites for chemical modification. These transformations are critical for the construction of complex molecules with potential therapeutic applications, including but not limited to agents for neurological disorders, as well as anti-inflammatory and anti-cancer compounds.[1][2][3] This guide details key synthetic pathways starting from this compound and related structures, providing structured data and step-by-step protocols to facilitate laboratory replication.

Key Synthetic Pathways and Intermediates

Two principal synthetic routes for the elaboration of this compound into key pharmaceutical intermediates are highlighted below. These pathways focus on the functionalization of the methyl group at the 2-position.

Route 1: Synthesis of Methyl 2-(aminomethyl)nicotinate via Chlorination and Amination

This pathway involves a two-step sequence commencing with the chlorination of the methyl group of this compound to form the intermediate, Methyl 2-(chloromethyl)nicotinate.[4] Subsequent displacement of the chloride with an amino group yields the target intermediate, Methyl 2-(aminomethyl)nicotinate, a valuable bifunctional molecule.[4]

Caption: Synthetic workflow for the preparation of Methyl 2-(aminomethyl)nicotinate.

Route 2: Synthesis of Methyl 2-aminonicotinate via Esterification

While not a direct transformation of this compound, the synthesis of its isomer, Methyl 2-aminonicotinate, is a crucial process for generating related pharmaceutical building blocks.[1][3] This common method involves the esterification of 2-aminonicotinic acid using methanol in the presence of an acid catalyst.[1][5]

Caption: Workflow for the synthesis of Methyl 2-aminonicotinate.

Data Presentation

The following tables summarize quantitative data for the key transformations described.

Table 1: Synthesis of Methyl 2-(chloromethyl)nicotinate

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| This compound | m-CPBA, POCl₃ | Dichloromethane | Overnight (m-CPBA step), 4 hours (POCl₃ step) | Room Temperature, Reflux | Not specified | Not specified | [4] |

Table 2: Synthesis of Methyl 2-aminonicotinate

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Power | Yield | Purity | Reference |

| 2-Aminonicotinic Acid | Sulfuric Acid | Methanol | 2 hours | 60°C | Not applicable | Not specified | >8 pH extraction | [6] |

| 2-Aminonicotinic Acid | Sulfuric Acid | Methanol | 1.5 hours | 60°C | 300 W (Microwave) | Not specified | >8 pH extraction | [5] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(chloromethyl)nicotinate[4]

Materials:

-

This compound (10.0 g, 66.2 mmol)

-

m-Chloroperbenzoic acid (m-CPBA) (16.3 g, 94.5 mmol)

-

Dichloromethane (140 mL)

-

Phosphorus oxychloride (POCl₃) (60 mL)

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

Ice water

-

Solid sodium carbonate

Procedure:

-

To a 250 mL single-neck reaction flask, add this compound (10.0 g, 66.2 mmol), m-CPBA (16.3 g, 94.5 mmol), and dichloromethane (140 mL).

-

Stir the mixture overnight at room temperature.

-

Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

-

Extract the organic layer with dichloromethane (2 x 50 mL).

-

Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Treat the resulting residue with phosphorus oxychloride (60 mL) and reflux with stirring for 4 hours.

-

Remove the excess phosphorus oxychloride under reduced pressure.

-

Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

-

The resulting intermediate can then be carried forward to the amination step.

Protocol 2: Synthesis of Methyl 2-aminonicotinate[5][6]

Materials:

-

2-Aminonicotinic Acid (500 mg, 3.6 mmol)

-

Methanol (7 mL)

-

Sulfuric acid (95-98%) (3.6 mL, 67 mmol)

-

Cold saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a microwave vial, cool a suspension of 2-Aminonicotinic Acid (500 mg, 3.6 mmol) in methanol (7 mL) to 0°C.

-

Slowly add sulfuric acid (3.6 mL, 67 mmol) to the mixture.

-

Seal the vial and heat the suspension to 60°C, stirring for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Carefully add cold saturated sodium bicarbonate solution to maintain a pH > 8.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layer with brine and dry with anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under vacuum to obtain Methyl 2-aminonicotinate.

Further Functionalization of Intermediates

The amino group on intermediates like Methyl 2-(aminomethyl)nicotinate and Methyl 2-aminonicotinate provides a versatile handle for further derivatization through reactions such as acylation and reductive amination to generate diverse compound libraries for drug discovery.[3]

General Workflow for Derivatization

Caption: General workflow for the derivatization of aminomethylnicotinate scaffolds.

References

Application Notes and Protocols for the Synthesis of Bicyclic Compounds Using Methyl 2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylnicotinate is a readily available pyridine derivative that serves as a versatile starting material for the synthesis of more complex heterocyclic systems. This document provides a detailed protocol for a multi-step synthesis of a bicyclic dihydropyrido[1,2-a]pyrimidin-4-one scaffold, starting from this compound. The described synthetic route involves the initial functionalization of the methyl group, followed by the introduction of a primary amine, and subsequent cyclocondensation to construct the fused bicyclic ring system. Pyrido[1,2-a]pyrimidin-4-one derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds.[1]

The protocols provided herein are based on established chemical transformations and offer a practical guide for the laboratory-scale synthesis of this important class of bicyclic heterocycles. All quantitative data are summarized for clarity, and a detailed workflow is presented visually.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Product | Yield (%) |

| 1 | Chlorination | This compound | m-Chloroperbenzoic acid (m-CPBA), Phosphorus oxychloride (POCl₃) | Dichloromethane (DCM) | RT, then Reflux | Overnight, then 4 h | Methyl 2-(chloromethyl)nicotinate | ~16% |

| 2 | Amination (via Gabriel Synthesis) | Methyl 2-(chloromethyl)nicotinate | Potassium phthalimide, Hydrazine hydrate | Dimethylformamide (DMF), then Ethanol | Heat, then Reflux | Monitored by TLC | Methyl 2-(aminomethyl)nicotinate | Not specified |

| 3 | Cyclocondensation | Methyl 2-(aminomethyl)nicotinate | Ethyl acetoacetate, Polyphosphoric acid ethyl ester (PPE) | Toluene | Reflux | 6-8 h | 2-Methyl-1,2-dihydropyrido[1,2-a]pyrimidin-4-one | Not specified |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₈H₉NO₂ | 151.16 | - |

| Methyl 2-(chloromethyl)nicotinate | C₈H₈ClNO₂ | 185.61 | Orange oil |

| Methyl 2-(aminomethyl)nicotinate | C₈H₁₀N₂O₂ | 166.18 | - |

| 2-Methyl-1,2-dihydropyrido[1,2-a]pyrimidin-4-one | C₁₀H₁₀N₂O | 174.20 | - |

Experimental Protocols

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate

This protocol describes the chlorination of the methyl group of this compound.

Materials:

-

This compound

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Solid sodium carbonate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a 250 mL single-neck reaction flask, add this compound (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).

-

Stir the mixture overnight at room temperature.

-

Adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution.

-

Extract the organic layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Add phosphorus oxychloride (60 mL) to the residue and reflux with stirring for 4 hours.

-

Remove the excess phosphorus oxychloride under reduced pressure.

-

Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 60 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield Methyl 2-(chloromethyl)nicotinate as an orange oil (Yield: 1.94 g, 16%).

Step 2: Synthesis of Methyl 2-(aminomethyl)nicotinate (via Gabriel Synthesis)

This protocol outlines the conversion of the chlorinated intermediate to a primary amine.

Materials:

-

Methyl 2-(chloromethyl)nicotinate

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Ethanol

-

Hydrazine hydrate

Procedure:

-

In a suitable flask, dissolve Methyl 2-(chloromethyl)nicotinate in dimethylformamide (DMF).

-

Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the alkylation is complete, remove the solvent under reduced pressure.

-

Dissolve the resulting N-alkylated phthalimide in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate and perform an acid-base extraction to isolate the amine product, Methyl 2-(aminomethyl)nicotinate. Further purification can be achieved by column chromatography.

Step 3: Synthesis of 2-Methyl-1,2-dihydropyrido[1,2-a]pyrimidin-4-one

This protocol describes the cyclocondensation reaction to form the target bicyclic compound. This method is adapted from the general synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridine derivatives and β-keto-esters.[2]

Materials:

-

Methyl 2-(aminomethyl)nicotinate

-

Ethyl acetoacetate

-

Polyphosphoric acid ethyl ester (PPE) (optional catalyst)

-

Toluene or other high-boiling point solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(aminomethyl)nicotinate in toluene.

-

Add an equimolar amount of ethyl acetoacetate.

-

Add a catalytic amount of polyphosphoric acid ethyl ester (PPE) if required to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the final product, 2-Methyl-1,2-dihydropyrido[1,2-a]pyrimidin-4-one.

Mandatory Visualization

Caption: Synthetic workflow for the preparation of a bicyclic compound.

References

- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Leveraging Methyl 2-methylnicotinate for Medicinal Chemistry Scaffold Hopping

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Scaffold hopping is a crucial strategy in medicinal chemistry that involves modifying the core molecular framework of a compound to discover novel chemotypes with similar biological activity.[1] This approach is vital for generating new intellectual property, improving physicochemical and ADMET properties, and overcoming challenges associated with existing lead compounds.[1] The pyridine ring is considered a "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents due to its ability to engage in various biological interactions.[2]

Methyl 2-methylnicotinate, a readily available pyridine derivative, presents itself as a versatile starting point for scaffold hopping endeavors. Its structure features multiple reactive handles—the methyl group, the ester, and the aromatic ring—that can be selectively functionalized to build diverse and complex molecular architectures.

While a comprehensive review of scientific literature reveals a notable scarcity of published studies detailing the direct application of this compound in scaffold hopping campaigns[2][3], its chemical potential is evident. This document will therefore focus on its prospective utility by providing detailed protocols for its initial functionalization and subsequent elaboration into novel heterocyclic systems, drawing parallels from the well-established chemistry of closely related nicotinic acid derivatives.

Part 1: Initial Functionalization of the this compound Scaffold

The primary advantage of this compound as a starting material is its potential for selective modification. The 2-methyl group is particularly amenable to functionalization, serving as a linchpin for introducing new functionalities without altering the core pyridine electronics significantly. A common and effective strategy is the conversion of the methyl group into an aminomethyl group, which provides a nucleophilic handle for a vast array of subsequent reactions.

Experimental Workflow: From Methyl to Aminomethyl Group

The following diagram illustrates a reliable two-step sequence to convert this compound into Methyl 2-(aminomethyl)nicotinate, a key intermediate for further diversification.

Caption: Workflow for the synthesis of a key amine intermediate.

Protocol 1: Synthesis of Methyl 2-(chloromethyl)nicotinate[5]

This protocol details the chlorination of the benzylic methyl group.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equiv.) in toluene.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv.) and a catalytic amount of Benzoyl Peroxide (BPO) (0.05 equiv.) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (ethyl acetate/petroleum ether gradient) to yield Methyl 2-(chloromethyl)nicotinate.

Protocol 2: Synthesis of Methyl 2-(aminomethyl)nicotinate[5]

This protocol describes the conversion of the chloro-intermediate to the primary amine via a Gabriel synthesis.

-

Alkylation: In a suitable flask, dissolve Methyl 2-(chloromethyl)nicotinate (1 equiv.) in dimethylformamide (DMF). Add potassium phthalimide (1.1 equiv.) to the solution.

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 3-4 hours, monitoring by TLC.

-

Hydrazinolysis: Once the alkylation is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting N-alkylated phthalimide intermediate in ethanol.

-

Amine Deprotection: Add hydrazine hydrate (1.5 equiv.) to the solution and reflux for 4-6 hours. A precipitate of phthalhydrazide will form.

-

Workup: Cool the mixture, filter off the precipitate, and wash it with ethanol. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer, concentrate, and purify by column chromatography to yield Methyl 2-(aminomethyl)nicotinate.

Part 2: Scaffold Hopping via Heterocyclic Ring Construction

With a functionalized intermediate in hand, the stage is set for scaffold hopping. A powerful strategy involves converting the methyl ester into a hydrazide, which is a versatile precursor for constructing various five-membered heterocycles, such as 1,3,4-oxadiazoles. These scaffolds are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities.[4] The following workflow, adapted from the chemistry of the related Methyl 6-methylnicotinate, illustrates this transformation.[4]

Experimental Workflow: From Nicotinate to 1,3,4-Oxadiazole

Caption: Scaffold hopping workflow from a nicotinate to a 1,3,4-oxadiazole.

Protocol 3: Synthesis of 2-Methylnicotinohydrazide[6][7]

-

Reaction Setup: In a round-bottom flask, suspend this compound (1 equiv.) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (2 equiv., 99%) to the suspension.

-

Reaction Conditions: Reflux the mixture with stirring for 5-8 hours.

-

Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the nicotinic acid hydrazide.

Protocol 4: Synthesis of Acylhydrazone Intermediate[8]

-

Reaction Setup: Dissolve 2-Methylnicotinohydrazide (1 equiv.) and an appropriate aromatic aldehyde (1 equiv.) in absolute ethanol.

-

Catalyst: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction Conditions: Reflux the mixture for 6-10 hours.

-

Workup: After cooling, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

Protocol 5: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole[6][8]

-

Reaction Setup: Place the synthesized acylhydrazone (1 equiv.) in a round-bottom flask.

-

Reaction Conditions: Add an excess of acetic anhydride and reflux the mixture for 4-6 hours.

-

Workup: Monitor the reaction by TLC. After completion, cool the mixture and pour it carefully into ice-cold water.

-

Purification: The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1,3,4-oxadiazole derivative.

Part 3: Biological Activity of Related Nicotinate Scaffolds

While biological data for direct derivatives of this compound is scarce, the broader class of nicotinic acid derivatives has been extensively explored, yielding compounds with a wide range of activities. This data provides a strong rationale for exploring this scaffold in various therapeutic areas.

Signaling Pathway: COX Inhibition by Heterocyclic Scaffolds

Derivatives of nicotinic acid, particularly those elaborated into 1,3,4-oxadiazole scaffolds, have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are key to the inflammatory cascade.

Caption: Inhibition of the COX pathway by nicotinate-derived scaffolds.

Quantitative Data for Nicotinic Acid Derivatives

The following table summarizes biological activity data for various compounds derived from the nicotinic acid core, illustrating the therapeutic potential that can be unlocked through its derivatization.

| Compound/Scaffold Class | Target/Assay | Activity | Reference |

| Acylhydrazone of Nicotinic Acid (Cpd 13) | Staphylococcus aureus (MRSA) | MIC = 7.81 µg/mL | [5] |

| Acylhydrazone of Nicotinic Acid (Cpd 5) | Staphylococcus aureus (MRSA) | MIC = 15.62 µg/mL | [5] |

| 1,3,4-Oxadiazoline of Nicotinic Acid (Cpd 25) | Bacillus subtilis | MIC = 7.81 µg/mL | [5] |

| Methylene-azacyclic Pyridine Derivatives | Central Nicotinic Cholinergic Receptors | IC50 = 2.0 nM | [6] |

| Thiophen-nicotinamide Derivative (4f) | Fungicidal Activity (Botrytis cinerea) | EC50 = 7.53 mg/L | [7] |

| Methyl Nicotinate | Acetic Acid-Induced Writhing (mice) | Significant reduction at 5 & 10 mg/kg | [8] |

Disclaimer: The data presented is for derivatives of the broader nicotinic acid family and not directly from this compound. It serves to illustrate the potential of the core scaffold.

Conclusion

This compound represents an under-explored yet highly promising starting scaffold for medicinal chemistry. Its chemical tractability allows for strategic functionalization, paving the way for the application of robust scaffold hopping strategies. The protocols detailed herein provide a clear path from initial modification to the construction of novel heterocyclic systems, such as 1,3,4-oxadiazoles. The significant biological activities observed in closely related nicotinic acid derivatives, spanning antimicrobial, anti-inflammatory, and neurological targets, strongly support the investigation of novel compounds derived from this compound. Researchers are encouraged to use these notes and protocols as a foundation for designing innovative drug discovery programs built upon this versatile chemical framework.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 6. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Methyl 2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylnicotinate is a pyridine derivative with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is essential for quality control, formulation development, and various research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Disclaimer: The following methods are based on established analytical principles for similar compounds, such as methyl nicotinate, and have been adapted for this compound based on its physicochemical properties. These methods will require optimization and validation for specific matrices and instrumentation.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][2][3] |

| Boiling Point | 102-104°C @ 10 mmHg | [1][4] |

| Appearance | Colorless to yellow liquid | [4] |

| Solubility | Soluble in chloroform and methanol | [1] |

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

Reverse-phase HPLC with UV detection is a robust and widely accessible technique suitable for the quantification of this compound in bulk materials and pharmaceutical formulations. The method's adaptability makes it ideal for routine quality control and content uniformity testing. The presence of the pyridine ring and the ester functional group allows for strong UV absorbance, providing good sensitivity.

Quantitative Data Summary (HPLC)

The following table summarizes the expected performance characteristics of the HPLC method. These values are typical for the analysis of small aromatic molecules and should be confirmed during method validation.

| Parameter | Expected Value |

| Retention Time | 3 - 7 minutes |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Detailed Experimental Protocol (HPLC)

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase should be modified with an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

2. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation:

-

For bulk substance: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

-

For formulations: The sample preparation will depend on the matrix. It may involve extraction, dissolution, and filtration steps to remove excipients. The final sample solution should be prepared in the mobile phase.

-

-

Filtration: All solutions (standards and samples) should be filtered through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Construct a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration of the standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve using the regression equation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like this compound. Its volatility, as indicated by its boiling point, makes it amenable to gas chromatography. The mass spectrometer provides definitive identification and can offer lower detection limits compared to HPLC-UV, making it suitable for trace analysis, impurity profiling, and analysis in complex matrices.

Quantitative Data Summary (GC-MS)

The following table outlines the expected performance characteristics for the GC-MS method. These values are typical and should be established during method validation.

| Parameter | Expected Value |

| Retention Time | 5 - 10 minutes |

| Linearity (R²) | ≥ 0.999 |

| Range | 0.1 - 25 µg/mL |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | ~0.03 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Detailed Experimental Protocol (GC-MS)

1. Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the required sensitivity.

-

Injection Volume: 1 µL.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. The molecular ion (m/z 151) and other characteristic fragment ions should be monitored.

2. Preparation of Solutions:

-

Solvent: Use a high-purity volatile solvent such as methanol, acetone, or ethyl acetate.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the chosen solvent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the solvent to achieve concentrations within the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

Sample Preparation:

-

Dilute the sample with the chosen solvent to a concentration that falls within the calibration range.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the analyte and remove interfering substances.

-

3. Analysis and Quantification:

-

Perform a blank injection (solvent only) to ensure the system is clean.

-

Inject the prepared standards and samples.

-

Develop a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Caption: General workflow for analytical method development and validation.

Caption: Workflow for sample preparation and analysis.

References

Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Methyl 2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylnicotinate is an ester derivative of nicotinic acid.[1] As a key intermediate and potential impurity in pharmaceutical manufacturing, a robust and reliable analytical method for its quantification is essential for quality control and stability studies. This document details the development and validation of a precise, accurate, and specific High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

This application note provides a comprehensive protocol for the HPLC analysis of this compound, including method development, validation, and system suitability criteria. The method is demonstrated to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Methyl 2-methylpyridine-3-carboxylate | [7][8] |

| CAS Number | 65719-09-7 | [1][8][9] |

| Molecular Formula | C₈H₉NO₂ | [7][8][9] |

| Molecular Weight | 151.16 g/mol | [7][8][9] |

| Boiling Point | 102-104°C at 10mm Hg | [1] |

| Solubility | Soluble in chloroform and methanol. | [1][9] |

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chemicals:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

-

Software: Chromatographic data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm |

| Run Time | 15 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample in methanol to achieve a theoretical concentration of 50 µg/mL of this compound. Dilute with the mobile phase as necessary.

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample solution was subjected to the following stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours

-

Alkaline: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: 80°C for 48 hours

-

Photolytic: UV light (254 nm) for 48 hours

The stressed samples were then analyzed, and the peak purity of the this compound peak was evaluated using the PDA detector.

Linearity

Linearity was assessed by analyzing six working standard solutions with concentrations ranging from 10 µg/mL to 60 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) and regression equation were determined.

Accuracy

Accuracy was determined by the standard addition method. Known amounts of this compound reference standard were spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was calculated.

Precision

-